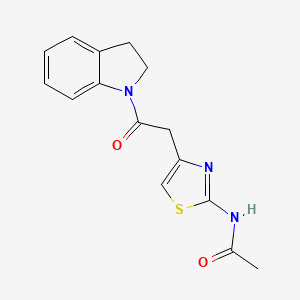

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-10(19)16-15-17-12(9-21-15)8-14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,9H,6-8H2,1H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTGNQXHJNOQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide typically involves the condensation of indoline derivatives with thiazole-based intermediates. One common method includes the reaction of indoline-2,3-dione with thiosemicarbazide to form the thiazole ring, followed by acylation with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide has been studied for its anticancer properties. Research indicates that compounds with indole and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells at micromolar concentrations.

Case Study:

In vitro studies demonstrated that the compound exhibited a dose-dependent inhibition of cancer cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent for these malignancies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Compounds containing thiazole rings are known to display significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the indole structure may enhance these antimicrobial properties .

Case Study:

A study evaluating the minimum inhibitory concentration (MIC) of this compound against MRSA showed promising results, indicating its potential as an alternative treatment for antibiotic-resistant infections.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Study:

In experimental models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing chronic inflammatory conditions.

Pharmacokinetics

Studies suggest that this compound exhibits favorable pharmacokinetic properties, including good solubility and moderate permeability across biological membranes. These characteristics are essential for its potential development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholine esterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Piperazine Substituents

Compounds in this category (e.g., 13–18 from ) share the N-(thiazol-2-yl)acetamide backbone but incorporate piperazine rings with aryl substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl). Key differences include:

- Physicochemical Properties : Piperazine derivatives exhibit higher molecular weights (410–438 g/mol) and melting points (269–303°C) compared to the indolinyl analog, which likely has a molecular weight near 370–400 g/mol (estimated).

Table 1: Structural and Physical Comparison

*Estimated based on structural similarity.

†Calculated from formula in .

Coumarin-Linked Thiazole Acetamides

Coumarin-thiazole hybrids (e.g., 5, 6, 13 in –7) replace the indolinyl group with a 2-oxo-2H-chromen-3-yl moiety. Notable distinctions include:

- Biological Targets : These derivatives are designed as α-glucosidase inhibitors (e.g., compound 5 , IC₅₀ = 12.3 µM) , whereas the indolinyl analog may target indole-sensitive pathways (e.g., kinase modulation).

- Spectroscopic Profiles : The coumarin derivatives exhibit characteristic IR peaks at ~1715 cm⁻¹ (C=O stretch) and NMR signals for coumarin protons (δ 8.12 ppm for C4-H) , differing from indolinyl C=O and aromatic proton environments.

Indole/Indolinone-Based Analogs

describes 2-oxoindoline derivatives (e.g., 2, 15, 18) with hydroxyacetamide side chains. Unlike the target compound, these lack the thiazole ring but share the indolinone core. For example:

- Bioactivity Contrasts: Indolinone derivatives often target cyclooxygenase (COX) or apoptosis pathways, whereas thiazole-indolinyl hybrids may prioritize kinase or transporter inhibition.

Pharmacological and Pharmacokinetic Comparisons

Piperazine Derivatives as P-gp Inhibitors

Compound 4 (), a piperazine-thiazole acetamide, enhanced paclitaxel’s oral bioavailability (BA) by 56–106.6% via P-glycoprotein (P-gp) inhibition . The indolinyl analog’s indole moiety could similarly interact with ATP-binding cassette transporters but may exhibit distinct potency due to reduced steric bulk compared to the piperazine-bromophenyl group.

α-Glucosidase Inhibition by Coumarin Derivatives

This highlights the role of the coumarin fragment in carbohydrate metabolism targeting.

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 318.42 g/mol |

| CAS Number | 899950-67-5 |

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains. A study highlighted that thiazole derivatives demonstrated a broad spectrum of antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in cancerous cells .

Anti-inflammatory Activity

The compound has displayed notable anti-inflammatory effects in various models. In animal studies, it reduced inflammation markers significantly when administered at specific dosages. The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of thiazole derivatives showed that this compound exhibited potent activity against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests its potential use in treating infections caused by resistant bacteria.

- Cancer Cell Line Study : Research on human breast cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (by approximately 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells .

- Inflammation Model : In a rat model of induced inflammation, administration of the compound led to a reduction in paw edema by 50% compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What are the optimal synthetic routes and critical characterization techniques for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Thiazole ring formation : Cyclization of thiourea derivatives with α-haloacetophenones under basic conditions (e.g., KOH/EtOH) .

Indole-acetamide coupling : Reaction of the thiazole intermediate with indoline-1-carbonyl chloride via nucleophilic acyl substitution .

Acetamide functionalization : Final acylation using acetic anhydride under reflux in dichloromethane .

Q. Critical characterization techniques :

- NMR spectroscopy : Confirm regiochemistry of thiazole and indole moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 385.12) .

- HPLC purity analysis : Use C18 columns with acetonitrile/water gradients to confirm >95% purity .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | KOH/EtOH, 80°C, 6h | 65–70 | |

| 2 | DCM, DIPEA, 0°C→RT | 50–55 | |

| 3 | Ac₂O, reflux, 12h | 75–80 |

Q. How can researchers confirm the molecular structure and purity of this compound in the absence of single-crystal X-ray data?

Methodological Answer: When crystallography is unavailable:

- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to map connectivity (e.g., HMBC correlations between thiazole C-2 and acetamide carbonyl) .

- FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for acetamide and indolinone) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for thiazole-indole hybrids?

Methodological Answer:

- Systematic substitution : Synthesize analogs with variations in:

- Indole substituents : Compare methyl, fluoro, or methoxy groups at C-5/C-6 to assess electronic effects on bioactivity .

- Thiazole modifications : Replace sulfur with oxygen or alter acetamide linker length .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or EGFR kinase .

- Biological assays : Pair in vitro enzyme inhibition (IC₅₀) with cellular proliferation assays (MTT) to correlate structural changes with potency .

Q. Table 2: Example SAR Data

| Analog | R₁ (Indole) | IC₅₀ (COX-2, μM) | MTT (HeLa, μM) |

|---|---|---|---|

| Parent | H | 2.1 | 8.7 |

| 5-F | F | 1.3 | 5.2 |

| 6-OMe | OMe | 3.8 | 12.4 |

Q. What experimental strategies can resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rodent serum) and metabolite identification (LC-MS/MS) to address poor bioavailability .

- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .

- Orthogonal assays : Validate target engagement in vivo via Western blotting (e.g., p-EGFR suppression in xenograft models) .

Q. How can researchers address low aqueous solubility in pharmacological assays without compromising bioactivity?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) or β-cyclodextrin inclusion complexes to maintain solubility while minimizing cytotoxicity .

- Prodrug design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity, with enzymatic cleavage in target tissues .

- Surfactant-based delivery : Incorporate Tween-80 or Cremophor EL in cell culture media (≤0.01% w/v) .

Q. What analytical methods are recommended for resolving conflicting spectroscopic data during structural elucidation?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Rule out isobaric impurities (e.g., confirm exact mass within 2 ppm error) .

- Dynamic NMR experiments : Detect rotameric forms of the acetamide group by variable-temperature ¹H NMR (e.g., coalescence at 50°C) .

- X-ray photoelectron spectroscopy (XPS) : Resolve ambiguous sulfur oxidation states in thiazole or thioether groups .

Q. How should researchers prioritize biological targets for this compound based on structural motifs?

Methodological Answer:

- Target prediction databases : Use SwissTargetPrediction or SEA to identify likely targets (e.g., kinases, GPCRs) .

- Fragment-based screening : Test against panels like the Kinase Chemogenomic Set (KCGS) to identify hits .

- Pathway analysis : Link indole-thiazole scaffolds to inflammation (COX-2) or apoptosis (Bcl-2) via transcriptomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.